An In-depth Technical Guide to the Physical Properties of 5-Iodo-3-methyl-1H-pyrazole Hydrochloride
An In-depth Technical Guide to the Physical Properties of 5-Iodo-3-methyl-1H-pyrazole Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Data Landscape for a Niche Pyrazole Intermediate
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Halogenated pyrazoles, in particular, serve as versatile intermediates, enabling a wide array of cross-coupling reactions for the synthesis of complex molecular architectures. 5-Iodo-3-methyl-1H-pyrazole is one such valuable building block. In drug development, the conversion of a free base, such as this pyrazole, into a salt form is a common and critical strategy to improve its physicochemical properties.
This technical guide focuses on the physical properties of 5-Iodo-3-methyl-1H-pyrazole hydrochloride . It is important to note that while extensive data exists for various pyrazole derivatives, specific, publicly available experimental data for this particular hydrochloride salt is scarce. Therefore, this guide adopts a dual approach rooted in established scientific principles. Firstly, it presents the known physical properties of the parent compound, 5-iodo-3-methyl-1H-pyrazole (free base). Secondly, it provides an in-depth analysis of the expected modifications to these properties upon conversion to its hydrochloride salt. This approach offers a robust, predictive framework for researchers working with this compound. Every protocol and theoretical explanation is grounded in authoritative methodologies to ensure scientific integrity and practical utility.
Compound Identification and the Rationale for Salt Formation
The Parent Compound: 5-Iodo-3-methyl-1H-pyrazole
Before examining the hydrochloride salt, it is essential to characterize the parent molecule. The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The N2 atom is basic and is the site of protonation. The "1H" designation indicates that the proton can reside on either nitrogen atom, leading to tautomerism (5-iodo-3-methyl-1H-pyrazole and 3-iodo-5-methyl-1H-pyrazole), a common feature of N-unsubstituted pyrazoles. For the purposes of this guide, we will refer to it as 5-Iodo-3-methyl-1H-pyrazole.
| Property | Value | Source |
| Molecular Formula | C₄H₅IN₂ | PubChem |
| Molecular Weight | 208.00 g/mol | [1][2] |
| CAS Number | 93233-21-7 (for 3-Iodo-5-methyl-1H-pyrazole) | PubChem |
| Appearance | Expected to be a solid at room temperature | [2] |
The Hydrochloride Salt: Enhancing Physicochemical Properties
The conversion of a weakly basic active pharmaceutical ingredient (API) or intermediate into a salt is a fundamental strategy in pharmaceutical development.[3] The primary motivation is to modulate physical properties to overcome challenges related to solubility, stability, and handling.[4][5]
-
Solubility Enhancement: The most common reason for forming a hydrochloride salt is to dramatically increase aqueous solubility. The ionic nature of the salt allows for more favorable interactions with polar solvents like water compared to the often more lipophilic free base.[3][6] This is critical for bioavailability and for the preparation of aqueous formulations.
-
Improved Stability: Free amines can be susceptible to oxidative degradation. Converting the amine to a salt reduces the electron density on the nitrogen, often rendering the molecule more stable and providing a longer shelf life.
-
Crystallinity and Handling: Salt forms of APIs are typically crystalline solids with higher melting points than the parent free base.[3][7] This makes them easier to handle, purify through recrystallization, and formulate into solid dosage forms with consistent properties.
The logical relationship between the free base and its hydrochloride salt is illustrated below.
Caption: Formation of the hydrochloride salt from the free base.
Core Physical Properties: A Predictive Analysis and Methodological Guide
This section details the key physical properties of 5-Iodo-3-methyl-1H-pyrazole hydrochloride, combining data from related compounds with established principles of salt formation. For each property, a standard, validated experimental protocol is provided.
Melting Point
Theoretical Insight: Salt formation introduces strong ionic interactions within the crystal lattice. These forces require significantly more thermal energy to overcome compared to the intermolecular forces (like hydrogen bonding and van der Waals forces) in the crystal of the free base. Consequently, the melting point of a hydrochloride salt is almost always substantially higher than that of its parent compound. Impurities will depress and broaden this melting range, making it a reliable indicator of purity.[8]
Expected Property: Higher than the free base. Crystalline solid.
Experimental Protocol: Capillary Melting Point Determination (USP Class Ia)
This method is a standard pharmacopeial procedure for accurate melting point determination.[9]
-
Sample Preparation: Ensure the 5-Iodo-3-methyl-1H-pyrazole hydrochloride sample is thoroughly dried to remove any residual solvents. Gently crush the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the open end into the powder. Compact the sample by tapping the sealed end on a hard surface or by dropping it down a long glass tube. The packed sample height should be 2.5-3.5 mm.[9]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a preliminary range.[10]
-
Accurate Determination: Place a new capillary in the melting point apparatus (e.g., Mel-Temp or DigiMelt). Set the starting temperature to at least 5-10°C below the expected melting point.[9][10]
-
Heating and Observation: Heat the sample at a controlled rate of 1°C per minute.[9]
-
Record the Melting Range:
-
T_onset: The temperature at which the first drop of liquid appears in the sample.
-
T_clear: The temperature at which the last solid particle melts, and the substance is completely liquid.
-
-
Reporting: Report the result as a melting range (T_onset - T_clear). A narrow range (1-2°C) is indicative of high purity.
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility
Theoretical Insight: The conversion of a neutral, weakly basic molecule into an ionic salt is the most effective method for increasing aqueous solubility.[3] The dissolution of 5-Iodo-3-methyl-1H-pyrazole hydrochloride in water yields the protonated pyrazolium cation and a chloride anion. These charged species readily interact with water molecules through ion-dipole interactions, which are much stronger than the interactions between the neutral free base and water. This results in a solubility that can be orders of magnitude higher than the free base.[6][7]
Expected Property: Significantly higher than the free base. The solubility will be pH-dependent, decreasing as the pH of the solution approaches and exceeds the pKa of the protonated pyrazole, which would cause conversion back to the less soluble free base.[6][11]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a measure of a saturated solution's concentration.[12][13]
-
Preparation: Add an excess amount of solid 5-Iodo-3-methyl-1H-pyrazole hydrochloride to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but it must be experimentally determined to ensure the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 or 0.45 µm PVDF).[12] This step must be performed carefully to avoid temperature changes or evaporation.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Calibration: The concentration is calculated by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
-
Reporting: Report the solubility in units such as mg/mL or µM, specifying the temperature and the aqueous medium used.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability
Theoretical Insight: The stability of a chemical compound refers to its resistance to chemical change under various environmental conditions. For pharmaceutical compounds, stability is assessed under conditions of elevated temperature, humidity, and light, as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15] As previously noted, amine salts are often chemically more robust than their free bases. However, hydrochloride salts can be hygroscopic (tend to absorb moisture from the air), which can lead to physical changes like deliquescence or changes in crystal form.
Expected Property: Likely to exhibit good thermal and photolytic stability. Hygroscopicity should be assessed as it can impact handling and formulation.
Protocol Outline: Solid-State Stability Assessment (ICH Q1A(R2))
A comprehensive stability study involves subjecting the solid compound to a range of controlled conditions over time.
-
Sample Storage: Place accurately weighed samples of 5-Iodo-3-methyl-1H-pyrazole hydrochloride in suitable containers (e.g., clear and amber glass vials) to assess both thermal and photolytic stability.
-
Storage Conditions: Store the samples in calibrated stability chambers under various ICH-recommended conditions.[16][17] Key conditions include:
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Intermediate: 30°C / 65% RH
-
Accelerated: 40°C / 75% RH
-
-
Photostability: Expose a sample to a controlled light source as described in ICH Q1B guidelines to assess for photodegradation.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).[15]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color, physical state, or evidence of deliquescence.
-
Assay: Quantify the amount of the parent compound remaining using a stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.
-
-
Reporting: Report the percentage of assay remaining and the percentage of total degradation products at each time point and condition. This data is used to predict the shelf life and recommend appropriate storage conditions.
Spectroscopic Properties
Formation of the hydrochloride salt induces predictable changes in the compound's spectroscopic fingerprint.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protonation of the pyridine-like N2 nitrogen causes a significant withdrawal of electron density from the pyrazole ring. This deshielding effect will cause the protons on the ring carbons (C4-H and C5-H, if applicable) and the methyl group (C3-CH₃) to shift downfield (to a higher ppm value) compared to the free base.[18][19] A broad signal corresponding to the N-H proton may also become visible, often in the 10-14 ppm range in solvents like DMSO-d₆.[20]
-
¹³C NMR: Similarly, the carbon atoms of the pyrazole ring will experience a downfield shift upon protonation.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The most significant change will be the appearance of a new, broad absorption band, typically in the 2400-2800 cm⁻¹ region. This band is characteristic of the N⁺-H stretching vibration in an amine hydrochloride salt.[21] Other fingerprint region vibrations associated with the pyrazole ring may also shift slightly due to the change in electronic structure upon protonation.
Mass Spectrometry (MS):
-
In typical Electrospray Ionization (ESI) or other soft ionization techniques, the mass spectrum will primarily detect the cationic form of the molecule. Therefore, the observed mass-to-charge ratio (m/z) will correspond to the protonated free base, [M+H]⁺, where M is the mass of 5-Iodo-3-methyl-1H-pyrazole. The chloride counter-ion is generally not observed.
Summary and Conclusion
| Physical Property | 5-Iodo-3-methyl-1H-pyrazole (Free Base) | 5-Iodo-3-methyl-1H-pyrazole Hydrochloride | Rationale for Change |
| State | Likely a solid | Crystalline Solid | Salt formation promotes ordered crystal lattice packing. |
| Melting Point | Moderate | Significantly Higher | Introduction of strong ionic interactions in the crystal lattice. |
| Aqueous Solubility | Low | Significantly Higher | The ionic nature of the salt allows for favorable ion-dipole interactions with water.[3] |
| Stability | Moderate | Generally Improved | Protonation of the basic nitrogen can protect it from oxidative degradation. |
| ¹H NMR Shifts | Baseline | Downfield Shift | Deshielding effect from protonation of the N2 atom.[19] |
| FTIR Spectrum | C=N, C-H, N-H stretches | **New Broad N⁺-H Stretch (2400-2800 cm⁻¹) ** | Appearance of the characteristic ammonium salt stretch.[21] |
This guide provides both the theoretical foundation and the practical, validated methodologies required to characterize 5-Iodo-3-methyl-1H-pyrazole hydrochloride. By employing these protocols, researchers in drug discovery and development can generate the precise data needed to advance their projects, ensuring a thorough understanding of this key chemical intermediate.
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